5-(Ethylamino)-uracil
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(ethylamino)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-7-4-3-8-6(11)9-5(4)10/h3,7H,2H2,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUUBHIVICKRRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284664 | |
| Record name | 5-(ethylamino)-uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6339-10-2 | |
| Record name | NSC38190 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38190 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(ethylamino)-uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for 5 Ethylamino Uracil
Classical Approaches to 5-(Ethylamino)-uracil Synthesis
Historically, the synthesis of 5-aminouracil (B160950) derivatives has been achieved through several well-established chemical routes. These methods typically involve the introduction of a nitrogen-containing functional group at the C-5 position of the uracil (B121893) ring.
One of the most direct classical methods is the nucleophilic substitution of a 5-halouracil . This approach utilizes a 5-halogenated uracil, such as 5-bromouracil (B15302) or 5-chlorouracil (B11105), as the starting material. The halogen at the C-5 position renders the carbon atom electrophilic, making it susceptible to attack by a nucleophile like ethylamine (B1201723). The reaction is typically performed by heating the 5-halouracil with ethylamine, often in an aqueous or alcoholic solvent, to yield this compound. This reaction proceeds via a nucleophilic aromatic substitution mechanism.
Another established, albeit more indirect, route involves the nitration of uracil followed by reduction and subsequent alkylation . In this multi-step process, uracil is first treated with a nitrating agent (e.g., nitric acid) to produce 5-nitrouracil. The nitro group is then reduced to an amino group, forming 5-aminouracil. acs.org A convenient reagent for this reduction is sodium hydrosulfite. acs.org Finally, the resulting 5-aminouracil can be selectively ethylated on the amino group to furnish the desired this compound.
Modern and Sustainable Synthetic Routes
Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally friendly methods. These principles have been applied to the synthesis of this compound, emphasizing catalytic systems and green chemistry.
Catalytic Methods in this compound Formation
Modern cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming aryl amines. numberanalytics.com This methodology can be applied to the synthesis of this compound by coupling a 5-halouracil (e.g., 5-bromouracil) with ethylamine in the presence of a palladium catalyst and a suitable ligand. numberanalytics.comuwindsor.ca This catalytic approach often proceeds under milder conditions and with higher efficiency than classical methods.
Copper-catalyzed C-N coupling reactions also represent a viable strategy. For instance, copper-catalyzed methods have been developed for the synthesis of xanthine (B1682287) derivatives from 5-bromouracil and amidines, demonstrating the utility of copper in forming C-N bonds at the C-5 position of the uracil ring. sorbonne-universite.frthieme-connect.de Such catalytic systems could be adapted for the direct ethylamination of 5-halouracils.
Green Chemistry Principles in Synthesis
In line with the principles of green chemistry, efforts have been made to reduce the environmental impact of synthetic procedures. One approach is the use of alternative energy sources, such as microwave irradiation . Microwave-assisted synthesis can dramatically reduce reaction times, increase yields, and lead to cleaner reactions, often without the need for a catalyst. researchgate.netbeilstein-journals.orgresearchgate.net The classical nucleophilic substitution of 5-bromouracil with ethylamine can be accelerated using microwave heating, providing a more energy-efficient route to the target compound.
The choice of solvent is another key aspect of green chemistry. Performing reactions in water, if possible, is highly desirable. Given that the amination of halouracils can be conducted in aqueous solutions, optimizing this process to minimize organic solvents aligns with green principles. rsc.org Furthermore, the use of eco-friendly solvents like propylene (B89431) carbonate, which can serve as both the solvent and a reagent in some alkylations, presents a sustainable alternative.
Functionalization and Modification of the Uracil Core
Once this compound is synthesized, its uracil core can be further modified to create a library of derivatives for various applications. Key functionalization strategies include reactions at the ring nitrogens (N-1 and N-3) and at the C-6 position.
N-Alkylation and N-Acylation Reactions
The nitrogen atoms at positions 1 and 3 of the uracil ring are nucleophilic and can be readily alkylated or acylated. wikipedia.orgN-alkylation can be achieved using various alkylating agents, such as alkyl halides (e.g., ethyl iodide) or dimethyl sulfate, typically in the presence of a base. researchgate.net Phase-transfer catalysis offers an efficient, solvent-free method for the N-alkylation of uracil derivatives. jppres.com Depending on the reaction conditions and the stoichiometry of the reagents, selective mono-alkylation at N-1 or N-3, or di-alkylation at both positions can be achieved. researchgate.net
N-acylation is another common modification. For example, protection of the nitrogen atoms can be carried out using reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net These reactions provide access to a diverse range of N-substituted this compound analogs.
Substitutions at the C-6 Position
Introducing substituents at the C-6 position of the uracil ring is a key strategy for creating diverse molecular architectures. researchgate.net A common precursor for C-6 modification is a 6-halouracil, such as 6-chlorouracil. conicet.gov.ar Starting from a precursor like 6-chloro-5-nitrouracil, one can first introduce an amino group at C-6 via nucleophilic substitution, followed by reduction of the nitro group at C-5. rsc.org
A more direct functionalization of a pre-formed this compound ring at the C-6 position is more challenging but can be envisioned through several routes. One potential method involves the halogenation of the C-6 position , followed by a subsequent nucleophilic substitution or a metal-catalyzed cross-coupling reaction. For example, Sonogashira coupling has been used to introduce alkynyl groups at the C-6 position of 5-bromo-1,3-dimethyluracil. beilstein-journals.org
Alternatively, lithiation at the C-6 position, followed by quenching with an electrophile, provides another route for C-6 functionalization. This approach has been reported for the modification of other substituted uridines. mdpi.com These strategies allow for the synthesis of 5,6-disubstituted uracil derivatives, expanding the chemical space accessible from this compound.
Table of Mentioned Compounds
Molecular Structure, Conformation, and Computational Chemistry of 5 Ethylamino Uracil
Spectroscopic Characterization for Structural Elucidation in Research
Spectroscopic methods are indispensable for confirming the molecular structure of synthetic compounds. The analysis of 5-(Ethylamino)-uracil would rely on a combination of Nuclear Magnetic Resonance (NMR), vibrational (IR and Raman), and electronic (UV-Vis) spectroscopy to confirm its identity and provide insight into its electronic environment and bonding.
While dedicated NMR studies for this compound are not widely published, the expected ¹H and ¹³C NMR spectra can be reliably predicted based on data from uracil (B121893), 5-aminouracil (B160950), and other 5- and 6-alkylaminouracils. rsc.org The introduction of the ethylamino group at the C5 position is expected to significantly influence the chemical shifts of the pyrimidine (B1678525) ring, particularly the adjacent C6-H proton and the C4, C5, and C6 carbons.
¹H NMR: The spectrum would feature distinct signals for the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), the C6-H proton, and the protons on the three nitrogen atoms (N1-H, N3-H, and the ethylamino N-H). The C6-H signal is expected to be a singlet, shifted upfield compared to uracil due to the electron-donating nature of the amino group. The NH protons would likely appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature.
¹³C NMR: The carbon spectrum would show six distinct signals. The carbonyl carbons (C2 and C4) would appear at the downfield end of the spectrum. The ethylamino substituent is predicted to cause a significant upfield shift for C5 and a downfield shift for C4 and C6 compared to unsubstituted uracil, consistent with observations in similar compounds. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale / Notes |
| C2 | - | ~163 | Typical chemical shift for C2 carbonyl in uracil derivatives. |
| C4 | - | ~151 | Typical chemical shift for C4 carbonyl in uracil derivatives. |
| C5 | - | ~108 | The amino group causes a significant upfield shift of the attached carbon. |
| C6 | ~7.3 (s) | ~140 | Electron-donating NH₂ group shifts C6 downfield and H6 upfield. |
| N1-H | ~10.8 (br s) | - | Typical imide proton shift in uracil ring. |
| N3-H | ~11.1 (br s) | - | Typical imide proton shift in uracil ring. |
| Ethyl N-H | Variable (br s) | - | Shift is highly dependent on solvent and hydrogen bonding. |
| Ethyl -CH₂- | ~3.0 (q) | ~36 | Methylene (B1212753) group adjacent to the nitrogen atom. |
| Ethyl -CH₃ | ~1.1 (t) | ~15 | Terminal methyl group. |
| Predicted values are estimated based on data for uracil and its 5-substituted amino derivatives. Actual experimental values may vary. |
Vibrational spectroscopy provides a fingerprint of the functional groups within a molecule. The IR and Raman spectra of this compound would be dominated by the characteristic modes of the pyrimidine ring and the ethylamino substituent. Detailed assignments can be inferred from extensive studies on uracil and 5-aminouracil. researchgate.netnih.gov
Key Vibrational Modes:
N-H Stretching: The N1-H, N3-H, and the ethylamino N-H groups would give rise to stretching vibrations in the 3400-3100 cm⁻¹ region.
C-H Stretching: Aliphatic C-H stretching from the ethyl group would appear in the 3000-2850 cm⁻¹ range. The aromatic C6-H stretch would be observed around 3100-3000 cm⁻¹.
C=O Stretching: The two carbonyl groups (C2=O and C4=O) are expected to produce very strong and distinct bands in the IR spectrum, typically between 1750 and 1650 cm⁻¹. Hydrogen bonding in the solid state can shift these frequencies to lower wavenumbers.
Ring Vibrations: C=C and C-N stretching vibrations of the pyrimidine ring typically occur in the 1650-1400 cm⁻¹ region. Ring breathing modes, which are often prominent in Raman spectra, are expected at lower frequencies.
Ethyl Group Bending: Scissoring and bending vibrations for the -CH₂- and -CH₃ groups will appear in the 1470-1370 cm⁻¹ region.
Computational studies on 5-aminouracil have shown that the distribution of normal vibrational modes can be accurately predicted using methods like Density Functional Theory (DFT). researchgate.net A similar approach for this compound would allow for precise assignment of its experimental spectra.
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| N-H Stretching (Ring & Amino) | 3400 - 3100 | Medium-Strong | Medium |
| C-H Stretching (Aliphatic) | 3000 - 2850 | Medium | Medium |
| C=O Stretching | 1750 - 1650 | Very Strong | Strong |
| C=C & C-N Ring Stretching | 1650 - 1400 | Strong | Medium-Strong |
| N-H Bending | 1620 - 1550 | Medium | Weak |
| C-H Bending (Aliphatic) | 1470 - 1370 | Medium | Medium |
| Ring Breathing | 800 - 750 | Weak | Strong |
| Predictions are based on general group frequencies and published data for analogous compounds like 5-aminouracil. researchgate.netnih.gov |
The electronic spectrum of this compound is dictated by the uracil chromophore. Uracil typically exhibits strong absorption bands in the UV region corresponding to π → π* electronic transitions. researchgate.netnist.gov In neutral aqueous solutions, uracil has a primary absorption maximum (λ_max) around 260 nm. researchgate.net
The ethylamino group at the C5 position acts as an auxochrome, an electron-donating group that can interact with the π-system of the pyrimidine ring. This interaction is expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted uracil. Therefore, the λ_max for this compound is predicted to be slightly above 260 nm. The exact position of the peak would be sensitive to the solvent polarity and pH, as protonation or deprotonation of the molecule would alter the electronic structure. caltech.edu
Emission properties, such as fluorescence, are generally weak for uracil and its simple derivatives in solution at room temperature due to efficient non-radiative decay pathways.
Vibrational Spectroscopy (Infrared and Raman) Analysis
X-ray Crystallography and Solid-State Structural Analysis
Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
As of the latest literature surveys, a publicly available crystal structure for this compound has not been reported. However, the principles of its solid-state packing can be confidently predicted from the vast library of known crystal structures for other uracil derivatives. nih.govacs.orgurv.cat
The crystal structure of this compound is expected to be dominated by a robust network of hydrogen bonds. The uracil moiety possesses two hydrogen bond donors (N1-H and N3-H) and two acceptors (the C2=O and C4=O carbonyl oxygens). This arrangement typically leads to the formation of hydrogen-bonded dimers or ribbon-like structures. The most common motif involves the formation of a centrosymmetric dimer via two N3-H···O4 hydrogen bonds. These dimers then often link together into tapes or sheets through N1-H···O2 interactions.
Polymorphism, the ability of a compound to exist in more than one crystal form, is a well-documented phenomenon for uracil and its derivatives. researchgate.netacs.org Different polymorphs can arise from variations in the hydrogen-bonding patterns and molecular conformations, leading to different physical properties. It is highly probable that this compound could also exhibit polymorphism under different crystallization conditions (e.g., varying solvents, temperatures, or saturation levels).
Furthermore, the strong hydrogen-bonding capabilities of this compound make it an excellent candidate for co-crystallization studies. nih.govacs.orgrsc.org Co-crystals are multicomponent solids where the components are linked by non-covalent interactions. By selecting appropriate co-formers (e.g., dicarboxylic acids, pyridyl-containing molecules), it would be possible to design novel solid forms of this compound with tailored supramolecular architectures and potentially modified physical properties. The N-H and C=O groups of the uracil ring and the N-H of the ethylamino group provide multiple sites for robust hydrogen bond synthon formation. researchgate.net
Crystal Packing and Intermolecular Interactions
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling serve as powerful tools to investigate the intrinsic properties of this compound at an atomic level. These methods provide insights into the molecule's electronic structure, conformational preferences, and dynamic behavior, which are crucial for understanding its chemical reactivity and potential interactions. Theoretical studies on uracil and its derivatives are extensive, employing a range of computational techniques to elucidate structure-property relationships. researchgate.netnih.govresearchgate.netresearcher.life
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular properties of this compound. DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), offer a balance of accuracy and computational cost for studying uracil derivatives. researchgate.netjh.edu These calculations can predict optimized geometries, vibrational frequencies, and a host of electronic properties that govern the molecule's behavior.
The electronic structure of a molecule is fundamentally linked to its reactivity. For this compound, the ethylamino group, being an electron-donating substituent, significantly influences the electron distribution within the pyrimidine ring compared to unsubstituted uracil.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comwuxiapptec.com A smaller HOMO-LUMO gap suggests higher reactivity.
For 5-aminouracil, a closely related compound, DFT calculations have shown that the HOMO is typically localized over the C5-C6 bond and the amino group, while the LUMO is distributed over the N1-C2-N3-C4 region of the pyrimidine ring. researchgate.net The introduction of the ethyl group in this compound is expected to further increase the electron-donating capacity of the substituent, likely raising the HOMO energy level and potentially decreasing the HOMO-LUMO gap, thereby enhancing its reactivity compared to 5-aminouracil.
Illustrative Data for Frontier Orbitals: While specific experimental or calculated values for this compound are not readily available in published literature, a representative table can be constructed based on typical DFT calculation results for similar 5-substituted uracils. researchgate.netresearchgate.netcolab.ws
| Computational Parameter | Representative Value (eV) | Description |
| HOMO Energy | -6.10 | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | -1.50 | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap (ΔE) | 4.60 | Indicates chemical reactivity and kinetic stability. |
This table is illustrative, providing expected values based on DFT calculations for analogous molecules.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. researchgate.net
In uracil derivatives, the carbonyl oxygens (O2 and O4) consistently appear as regions of high negative potential (red), making them primary sites for electrophilic interaction and hydrogen bond acceptance. researchgate.net The hydrogen atoms on the ring nitrogens (N1-H and N3-H) and the amino group are typically regions of positive potential (blue), acting as hydrogen bond donors.
For this compound, the MEP surface would be expected to show strong negative potentials around the C2=O and C4=O groups. The N-H proton of the ethylamino group and the N1-H and N3-H protons of the ring would exhibit positive potentials. The electron-donating nature of the ethylamino group would likely increase the electron density (and thus the negative potential) of the pyrimidine ring system compared to unsubstituted uracil. researchgate.net
The this compound molecule possesses several rotatable bonds, leading to different possible conformations. The primary sources of conformational flexibility are the rotation around the C5-N bond connecting the ethylamino group to the ring and the rotation around the N-C bond within the ethyl substituent.
Computational methods can be used to perform a systematic scan of the potential energy surface by rotating these bonds, allowing for the identification of stable conformers (energy minima) and the transition states that separate them (energy maxima). This analysis helps to understand the molecule's flexibility and the relative populations of different conformers at thermal equilibrium. Studies on other 5-substituted uracils have shown that the conformational preferences can significantly impact crystal packing and biological activity. tandfonline.com
For this compound, a key aspect would be to determine the orientation of the ethyl group relative to the pyrimidine ring. Steric hindrance and potential intramolecular hydrogen bonding between the amino hydrogen and the C4=O or C6-H groups would be the primary factors governing the conformational energy landscape.
Illustrative Rotational Energy Profile Data: A hypothetical energy landscape can be described by calculating the relative energy as a function of the C6-C5-N-C(ethyl) dihedral angle.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
| 0 | 2.5 | Eclipsed (Transition State) |
| 60 | 0.2 | Gauche |
| 120 | 2.0 | Eclipsed (Transition State) |
| 180 | 0.0 | Anti (Global Minimum) |
This table is illustrative, representing a plausible energy landscape for rotation around the C5-N bond.
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. nih.gov For an isolated molecule of this compound (simulated in a vacuum or with an implicit solvent model), MD simulations can reveal how the molecule vibrates, rotates, and transitions between different conformations at a given temperature. researcher.life
Starting from an energy-minimized structure, the simulation calculates the forces on each atom and solves the classical equations of motion to track their movements over a series of small time steps. The resulting trajectory provides a detailed picture of the molecule's flexibility, including the fluctuations of bond lengths, bond angles, and dihedral angles. MD simulations are particularly useful for exploring the conformational space more extensively than static calculations, potentially identifying important low-energy conformations that might be missed by simple rotational scans. nih.gov
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm molecular structures.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is widely employed to predict ¹H and ¹³C NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, one can obtain theoretical chemical shifts that often show good correlation with experimental values. For this compound, this would involve predicting the shifts for the C6-H proton, the N-H protons, and the methylene and methyl protons of the ethyl group, as well as for all carbon atoms in the molecule.
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These DFT-calculated frequencies correspond to the fundamental vibrational modes of the molecule (e.g., N-H stretch, C=O stretch, ring deformations). While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled to provide excellent agreement with experimental IR and Raman spectra, aiding in the assignment of observed spectral bands. researchgate.net For this compound, characteristic frequencies for the C=O, N-H, and C-N stretching modes would be of particular interest.
Illustrative Predicted vs. Typical Experimental NMR Shifts:
| Atom | Predicted ¹H Chemical Shift (ppm) | Typical Experimental ¹H Range (ppm) | Predicted ¹³C Chemical Shift (ppm) | Typical Experimental ¹³C Range (ppm) |
| C6-H | 7.2 | 7.0 - 7.5 | - | - |
| N1-H | 10.2 | 10.0 - 11.0 | - | - |
| N3-H | 10.9 | 10.5 - 11.5 | - | - |
| Ethyl-CH₂ | 3.1 | 3.0 - 3.5 | 36.0 | 35 - 40 |
| Ethyl-CH₃ | 1.2 | 1.1 - 1.4 | 15.0 | 14 - 18 |
| C2 | - | - | 151.0 | 150 - 153 |
| C4 | - | - | 163.0 | 162 - 165 |
| C5 | - | - | 118.0 | 117 - 120 |
| C6 | - | - | 129.0 | 128 - 132 |
This table is illustrative. Predicted values are hypothetical based on DFT calculations for analogous structures. Experimental ranges are typical for similar functional groups in aprotic solvents like DMSO-d₆. nih.govmdpi.comirb.hr
Reactivity and Reaction Mechanisms of 5 Ethylamino Uracil
Electrophilic and Nucleophilic Reactions of the Uracil (B121893) Ring
The reactivity of the 5-(Ethylamino)-uracil ring is characterized by a susceptibility to electrophilic attack and the ability of its substituent to engage in nucleophilic reactions. The ethylamino group is a strong activating group, directing electrophiles primarily to the C6 position.
Nucleophilic Reactions: The synthesis of this compound itself is a prime example of a nucleophilic substitution reaction. Typically, a 5-halogenated uracil, such as 5-bromouracil (B15302) or 5-chlorouracil (B11105), serves as an electrophilic substrate. The C5 position is attacked by the nucleophile ethylamine (B1201723), displacing the halide and forming the C-N bond. This reaction is often performed at elevated temperatures in aqueous or alcoholic solvents.
The exocyclic amino group also retains its nucleophilic character. It can react with electrophiles like isothiocyanates, leading to the formation of thiourea (B124793) derivatives. This reaction involves the nucleophilic attack of the ethylamino nitrogen on the electrophilic carbon of the isothiocyanate.
Electrophilic Reactions: The electron-donating ethylamino group activates the uracil ring, making it more susceptible to electrophilic substitution than uracil itself. This activating effect is most pronounced at the C6 position, which is para to the ethylamino group. For instance, halogenation reactions in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) would be expected to yield the 6-halo-5-(ethylamino)-uracil derivative. This regioselectivity is a classic example of electrophilic aromatic substitution on an activated ring system.
Table 1: Summary of Electrophilic and Nucleophilic Reactions
| Reaction Type | Role of this compound or Precursor | Reagents/Conditions | Product Type |
|---|---|---|---|
| Nucleophilic Substitution | Precursor (5-halouracil) as electrophile | Ethylamine, elevated temperature | This compound |
| Nucleophilic Reaction | As nucleophile (at ethylamino N) | Isothiocyanates | N-substituted thiourea derivative |
| Electrophilic Substitution | As activated substrate | Halogen (e.g., Br₂), Lewis Acid (e.g., FeBr₃) | 6-Halo-5-(ethylamino)-uracil |
Radical-Mediated Transformations
Specific research on radical-mediated transformations involving this compound is not extensively documented in the available literature. However, the reactivity of related 5-substituted uracils provides insight into potential transformations. For example, studies on 5-ethynyluracil nucleosides have shown that they can undergo stereoselective radical-mediated hydrogermylation. nih.gov This type of reaction involves the addition of a germyl (B1233479) radical across the substituted group. Furthermore, radical reactions can be initiated at the C6 position of the uracil ring or via hydrogen abstraction from the N-H bonds under specific conditions, although such pathways have not been explicitly detailed for this compound. The presence of the ethyl group also introduces potential sites for radical abstraction at the benzylic-like position adjacent to the amino nitrogen.
Photochemical Reactions and Photo-induced Processes
The photochemistry of uracil and its derivatives is a field of significant interest due to its relevance to DNA damage. While direct photochemical studies on this compound are limited, research on the close analogue 5-aminouracil (B160950) (5-NH₂-Ura) offers valuable predictions. A combined experimental and theoretical study on 5-NH₂-Ura reported an excited state lifetime of 12.0 nanoseconds. rsc.org This is significantly longer than that of unsubstituted uracil, indicating that the amino substituent provides a pathway for de-excitation that involves sizeable energy barriers. rsc.org
For 5-substituted uracils, UV irradiation can induce a variety of reactions. Photolysis of 5-substituted 6-azidouracils in the presence of amines has been shown to cause ring expansion, forming 1,3,5-triazepine derivatives. rsc.org In other systems, such as 5-bromouracil, UV irradiation in the presence of ethylamine can lead to photoreductive debromination and complex ring-opening reactions, yielding products like N-(N'-ethylcarbamoyl)-3-amino-2-bromoacrylamide. nih.gov While these are not direct reactions of this compound, they illustrate the types of transformations the uracil ring system can undergo under photochemical conditions, which include ring-opening, ring expansion, and reactions with surrounding nucleophiles. rsc.orgnih.gov
Hydrolytic Stability and Degradation Pathways in Solution
Potential degradation pathways for this compound would primarily involve the cleavage of the C5-N bond (the bond between the uracil ring and the ethylamino group) or, under more forcing conditions, the hydrolytic opening of the pyrimidine (B1678525) ring itself. The stability of the C-N bond is expected to be substantial. For comparison, amide bonds in other molecules have been shown to be relatively stable at neutral pH, with half-lives often exceeding several weeks or months at physiological temperatures. mdpi.com Extreme pH and high temperatures would be required to induce significant degradation. nih.gov
Interactions with Reactive Oxygen and Nitrogen Species
This compound, as a component of a modified nucleic acid or as a standalone molecule, can interact with reactive oxygen species (ROS) and reactive nitrogen species (RNS).
Reactive Oxygen Species (ROS): ROS, such as the hydroxyl radical (•OH), are highly reactive and can attack the uracil ring. nih.gov The C5=C6 double bond is a primary site for attack. For substituted uracils, this can lead to the formation of hydroxylated products, such as 5-hydroxy-6-(ethylamino)-uracil or 6-hydroxy-5-(ethylamino)-uracil adducts. The ethylamino group itself could also be a target of oxidation. Oxidation of similar alkyl groups attached to DNA bases can lead to hydroxylated and formylated derivatives. nih.gov
Reactive Nitrogen Species (RNS): RNS, such as peroxynitrite (ONOO⁻), are potent oxidizing and nitrating agents that can damage biomolecules. frontiersin.org Peroxynitrite is formed from the rapid reaction of nitric oxide (•NO) with the superoxide (B77818) radical (O₂•⁻). wjgnet.com It can react with pyrimidine bases, and studies on 5-chlorouracil have shown it can be degraded by ONOO⁻, although to a lesser extent than other modified bases like 8-chloroadenine. nih.gov Potential reactions with this compound could include oxidation of the ring or nitration of the ethylamino group, though specific products have not been documented.
Catalytic Reactions Involving this compound as Substrate or Ligand
There is a lack of specific literature detailing catalytic reactions where this compound acts as either a primary substrate for further functionalization or as a directing ligand in a catalytic process.
However, the field of C-H activation offers potential avenues for such reactions. The uracil ring contains several C-H bonds, notably at the C6 position, which could be targets for transition-metal-catalyzed functionalization (e.g., arylation, alkenylation). researchgate.net The ethylamino group could potentially serve as a directing group in such transformations, guiding a metal catalyst to the C6 position.
Furthermore, the nitrogen atoms within the uracil ring and on the ethylamino substituent possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests that this compound could, in principle, act as a ligand in metal complexes, potentially influencing the catalytic activity of the metal center. However, specific examples of this compound being used in this capacity are not currently reported in the reviewed literature. The synthesis of other complex uracil derivatives often involves catalytic methods, such as palladium-catalyzed cross-coupling reactions, but these typically build the uracil scaffold or functionalize it at other positions. researchgate.netmdpi.com
Interactions with Biological Macromolecules and Systems Mechanistic and in Vitro Focus
Enzyme Binding and Inhibition Studies (In Vitro)
Derivatives of uracil (B121893) substituted at the 5-position are known to be biologically active, with their mechanisms of action often involving the inhibition of enzymes crucial for nucleic acid metabolism. Research into 5-(Ethylamino)-uracil and its analogs has suggested potential antiviral, antibacterial, and anticancer properties, which are believed to stem from such enzymatic inhibition.
While studies have indicated that the antibacterial activity of this compound against Gram-positive bacteria like Staphylococcus aureus may involve the inhibition of DNA polymerase and topoisomerase, specific in vitro kinetic data such as IC₅₀ or Kᵢ values are not extensively reported in publicly available literature. One study reported a Minimum Inhibitory Concentration (MIC) value for this compound against S. aureus, which reflects whole-cell antibacterial efficacy rather than specific enzyme inhibition kinetics.
Similarly, analogues of this compound have been investigated for their potential to act as dual inhibitors of cancer-related proteins like EGFR and BRAF V600E, though specific kinetic parameters for this compound itself are not detailed. The broader class of 5-substituted uracils has been widely studied as inhibitors of enzymes like thymidylate synthase, but this is a property more strongly associated with derivatives like 5-fluorouracil (B62378).
| Enzyme Target | Organism/System | Parameter | Value | Reference |
|---|---|---|---|---|
| DNA Polymerase | Not Specified | IC₅₀/Kᵢ | Data not available | |
| Topoisomerase | Not Specified | IC₅₀/Kᵢ | Data not available |
| Compound | Bacteria Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | S. aureus | 0.41 ± 0.15 |
The proposed mechanism for the biological activity of this compound and related compounds is their ability to act as nucleotide mimics. By resembling natural pyrimidines, they can interfere with the synthesis and replication of nucleic acids. For enzymes like DNA polymerase, such inhibitors can act as competitive substrates, leading to their incorporation into the growing DNA strand and subsequent chain termination or dysfunction. In the case of topoisomerases, which manage DNA topology, inhibitors can stabilize the transient enzyme-DNA cleavage complex, leading to double-strand breaks and cell death. However, specific mechanistic studies detailing the precise mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) for this compound are not well-documented in the available scientific literature.
Allosteric modulators bind to a site on an enzyme distinct from the active site, causing a conformational change that alters the enzyme's activity. There is no information in the reviewed literature to suggest that this compound functions as an allosteric modulator for any specific enzyme target. Its structural similarity to uracil points towards competitive inhibition at the active site of nucleotide-processing enzymes as a more probable mechanism of action.
Mechanistic Pathways of Enzyme Inhibition
Nucleic Acid (DNA/RNA) Binding and Interaction Mechanisms
The interaction of small molecules with DNA and RNA can occur through various non-covalent modes, including intercalation between base pairs, binding within the major or minor grooves, or electrostatic interactions with the phosphate (B84403) backbone. These interactions can lead to changes in the conformation of the nucleic acid, potentially affecting processes like replication and transcription.
The binding of a small molecule to a nucleic acid can induce conformational changes, such as bending, unwinding, or transitions between different helical forms (e.g., from B-DNA to A-DNA). The ethylamino substituent at the 5-position of the uracil ring would protrude into the major groove of a standard B-form DNA duplex. Depending on its interactions with the groove walls, it could potentially alter the local or global conformation of the DNA. However, there is a lack of specific experimental studies that have investigated and characterized the conformational changes in DNA or RNA upon binding of this compound.
Site-Specific Binding Investigations
A thorough search of scientific databases and literature did not yield any studies investigating the site-specific binding of this compound to biological macromolecules. There are no published crystal structures or molecular docking studies detailing the specific amino acid residues or binding pockets involved in its interaction with proteins or nucleic acids.
Protein-Ligand Interaction Mechanisms (Beyond Enzymes)
No specific research dedicated to the non-enzymatic protein-ligand interaction mechanisms of this compound has been identified.
There are no available in vitro studies that profile the binding of this compound to specific receptors. Consequently, data regarding its affinity (e.g., Kd, Ki, or IC50 values) for any receptor, or its potential as an agonist or antagonist, is not present in the current scientific literature.
No studies were found that investigate the capacity of this compound to modulate protein-protein interactions (PPIs). There is no evidence to suggest it acts as either a stabilizer or a disruptor of PPIs.
Receptor Binding Profiling (Mechanistic Focus)
Molecular Mechanisms of Cellular Uptake (In Vitro Models)
Research on the molecular mechanisms governing the cellular uptake of this compound in in vitro models is not available. There are no studies identifying specific transporters or uptake pathways (e.g., passive diffusion, active transport, endocytosis) involved in its entry into cells.
Membrane Permeability Studies (In Vitro Models)
No in vitro studies on the membrane permeability of this compound, such as those using Parallel Artificial Membrane Permeability Assays (PAMPA) or Caco-2 cell monolayers, were found. Therefore, quantitative data on its permeability coefficient (Papp) and its potential for passive diffusion across biological membranes have not been reported.
Structure Activity Relationship Sar Studies and Analogue Design of 5 Ethylamino Uracil Derivatives
Design Principles for Modified 5-(Ethylamino)-uracil Analogs
The design of modified this compound analogs is guided by several key principles aimed at enhancing their therapeutic potential. A primary focus is the modification of substituents at various positions of the pyrimidine (B1678525) ring, particularly at the N-1, N-3, C-5, and C-6 positions, to modulate the compound's biological activity. mdpi.com The ethylamino group at the C-5 position is a critical pharmacophore, and its modification is a central strategy in analog design.
Another key principle is the introduction of chemical diversity to explore new interaction spaces with biological targets. This can be achieved through the synthesis of various derivatives, such as bispyrimidine and tetrapyrimidine diones, which can lead to compounds with enhanced activity. rsc.org The synthesis of 5-sulfone-substituted uracils is another example of creating diversity-oriented libraries to identify novel virostatics and chemotherapeutics. researchgate.net
Furthermore, the design of nucleoside analogues, where a sugar moiety is attached to the uracil (B121893) base, is a well-established strategy. These analogues often act as prodrugs, being phosphorylated intracellularly to their active triphosphate forms, which can then inhibit viral polymerases. mdpi.com The design of these nucleoside analogs often involves modifications to both the uracil base and the sugar moiety to enhance target specificity and metabolic stability.
Substituent Effects on Molecular Interactions (In Vitro)
The nature and position of substituents on the uracil ring and the ethylamino side chain of this compound derivatives have a profound impact on their molecular interactions and, consequently, their biological activity. In vitro studies have provided valuable insights into these substituent effects.
Modifications at the 5-position of the uracil ring are particularly influential. For instance, in a series of 5-arylaminouracil derivatives, the presence of electron-donating substituents like hydroxyl, methoxy, methyl, and t-butyl on the aromatic ring was found to correlate with moderate to good cytotoxic activity against various cancer cell lines. researchgate.net Specifically, a 3,5-di-tert-butylsalicylaldehyde derived salicylideneuracil showed promising cytotoxic activity against PC-3 human prostate adenocarcinoma cells with an IC50 value of 1.53 ± 1.01 μM. researchgate.net
The length and nature of the alkyl chain on the amino group also play a crucial role. Studies on 6-alkylaminouracils have shown that the chain length of the alkyl group significantly affects their agonistic activity at certain receptors. researchgate.net While this study focused on 6-substituted uracils, the principles can be extrapolated to the 5-substituted isomers, suggesting that the ethyl group in this compound is likely a key determinant of its activity profile, and modifications to this group would lead to significant changes in biological response.
The introduction of substituents at the C-6 position can also dramatically alter activity. For example, the introduction of a chlorine atom at the C-6 position in combination with a five- or six-membered cyclic substituent with a π-electron system at C-5 resulted in potent inhibitors of human thymidine (B127349) phosphorylase. researchgate.net
The following table summarizes the in vitro activity of some substituted uracil derivatives, illustrating the impact of different substituents.
| Compound/Derivative | Cell Line/Target | Activity (IC50) | Reference |
| 3,5-di-tert-Butylsalicylaldehyde derived salicylideneuracil | PC-3 (human prostate adenocarcinoma) | 1.53 ± 1.01 μM | researchgate.net |
| meta-chloro substituted bispyrimidine dione | HIV p24 assay | 62.5 µg/mL | researchgate.netrsc.org |
| 5-Fluorouracil (B62378) | HCT116 | 1.10 µM | researchgate.net |
| Novel thiopyrimidine-five/six-membered hybrids | HCT116 | 0.11-0.49 µM | researchgate.net |
Pharmacophore Modeling and Ligand-Based Design Approaches
Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. acs.org This approach is particularly valuable in the design of novel this compound analogs, especially when the three-dimensional structure of the biological target is unknown.
A pharmacophore model is typically generated from a set of active molecules and consists of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers. For uracil derivatives, the uracil core itself often serves as a key pharmacophoric element due to its hydrogen bonding capabilities. researchgate.netrsc.org
In the context of designing antiviral agents, pharmacophore models have been successfully developed for various uracil derivatives. For instance, a pharmacophore generation procedure was used for newly synthesized 6-oxiranyl- and 6-oxiranylmethyluracils, which showed potent and selective antiviral activity against the Sendai virus. The resulting model exhibited high correlation and predictive power, providing insights into the structural features required for activity. acs.org While this study focused on 6-substituted uracils, the methodology is directly applicable to this compound analogs.
Ligand-based design often starts with a known active compound, or "lead," and aims to design new molecules with improved properties. In the case of this compound derivatives, a typical pharmacophore model might include:
A hydrogen bond acceptor feature from the carbonyl oxygens of the uracil ring.
A hydrogen bond donor feature from the N-H groups of the uracil ring.
A hydrogen bond donor or acceptor feature from the ethylamino group at the C-5 position.
A hydrophobic feature associated with the ethyl group.
By understanding these key features, medicinal chemists can design new analogs that retain or enhance these interactions with the biological target, leading to improved potency and selectivity. For example, a four-point pharmacophore model was used to design novel uracil derivatives as HIV capsid protein inhibitors. rsc.org
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are two intertwined strategies in medicinal chemistry aimed at discovering novel compounds with improved properties by modifying the core structure (scaffold) or specific functional groups of a lead molecule. researchgate.net These approaches are highly relevant to the design of this compound analogs.
Scaffold Hopping involves replacing the central uracil ring with a different chemical scaffold while maintaining the spatial arrangement of the key interacting groups. The goal is to identify new chemical series with potentially better pharmacokinetic profiles, novel intellectual property, or different side-effect profiles. For uracil derivatives, this could involve replacing the pyrimidine-2,4-dione core with other heterocyclic systems that can present the necessary hydrogen bond donors and acceptors in a similar orientation.
Bioisosteric Replacement focuses on substituting a specific functional group with another group that has similar physical or chemical properties, leading to a molecule that retains its biological activity. cambridgemedchemconsulting.comufrj.br This is a widely used strategy to fine-tune the properties of a lead compound.
For this compound, several bioisosteric replacements can be considered:
Replacement of the 5-amino group: The amino group can be replaced with other groups that can act as hydrogen bond donors or acceptors, such as a hydroxyl (-OH) or a thiol (-SH) group.
Replacement of the ethyl group: The ethyl group can be substituted with other alkyl groups of varying lengths and branching, or with small cyclic moieties to explore the steric and hydrophobic requirements of the binding pocket.
Replacement within the uracil ring: Ring atoms can be replaced to create analogs. For example, replacing a carbon atom with a nitrogen atom can lead to different heterocyclic systems. The uracil moiety itself, with its C=O, N, and NH2 groups, can act as a bioisostere for other zinc-binding groups like sulfonamides in the design of carbonic anhydrase inhibitors. nih.gov
A notable example of bioisosteric replacement in uracil derivatives is the substitution of a thiourea (B124793) group with a cyanoguanidine group in the development of H2-blockers, which led to the discovery of Cimetidine from Metiamide, eliminating toxicity issues. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. excli.de QSAR models are invaluable tools in drug discovery, enabling the prediction of the activity of newly designed molecules and providing insights into the structural features that are important for biological activity. researchgate.net
The development of a QSAR model for this compound derivatives typically involves the following steps:
Data Set Selection: A series of this compound analogs with their corresponding measured biological activities (e.g., IC50, EC50) is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.
Several QSAR studies have been performed on uracil derivatives, providing valuable information for the design of new analogs. For example, a QSAR study on orally active substituted uracil derivatives as human gonadotropin-releasing hormone receptor antagonists highlighted the importance of specific atomic charges and the approximate surface area for biological activity. researchgate.net Another study on pyrimidine and uracil-based derivatives identified the descriptor MDEN-23 (a 2D molecular descriptor) as having a negative correlation with antiproliferative activity, suggesting that more active compounds should have lower values for this descriptor. mdpi.com
A hypothetical QSAR model for this compound derivatives might look like this:
pIC50 = c0 + c1logP + c2ASA + c3*qN5 + ...
Where pIC50 is the negative logarithm of the IC50 value, logP is the partition coefficient, ASA is the accessible surface area, qN5 is the partial charge on the nitrogen atom of the ethylamino group, and c0, c1, c2, c3 are the regression coefficients determined from the analysis. Such a model could then be used to predict the activity of new, unsynthesized analogs.
Conformationally Restricted Analogs
The biological activity of a molecule is intimately linked to its three-dimensional conformation. While flexible molecules can adopt multiple conformations, only one or a few of these may be the "bioactive" conformation that binds to the biological target. The design of conformationally restricted analogs is a powerful strategy to lock a molecule into a specific, desired conformation, which can lead to increased potency and selectivity. nih.gov
For this compound, conformational flexibility exists in the ethylamino side chain and, if it is a nucleoside analog, in the sugar ring. By introducing structural constraints, it is possible to favor the bioactive conformation.
Several approaches can be used to create conformationally restricted analogs of this compound:
Cyclization of the side chain: The ethylamino side chain can be incorporated into a cyclic system. For example, creating a cyclopropyl (B3062369) or other small ring structure attached to the amino group would restrict its rotational freedom.
Introduction of rigid linkers: If the ethylamino group is further substituted, a rigid linker (e.g., a double or triple bond, or an aromatic ring) can be used to connect it to another part of the molecule, thereby reducing conformational flexibility.
Modification of the sugar moiety in nucleoside analogs: In nucleoside analogs of this compound, the conformation of the sugar ring (ribose or deoxyribose) is crucial for activity. Introducing modifications that lock the sugar pucker into a specific conformation (e.g., North or South) can enhance binding to the target enzyme. diva-portal.org For instance, the incorporation of a 2'-O-4'-C-methylene-linked ribonucleotide can shift the favored structure of a G-quadruplex from antiparallel to parallel by constraining the glycosidic bond to the anti conformation. nih.gov
Bicyclic Nucleosides: Creating a bridge between the sugar and the base or within the sugar itself can create rigid bicyclic structures. These constrained nucleotides can precisely control the sugar/phosphate (B84403) backbone torsional angles. mdpi.com
The synthesis of carbocyclic analogues of 5-substituted uracil nucleosides, where the furanose oxygen is replaced by a methylene (B1212753) group, is another example of creating conformationally restricted analogs with significant antiviral activity. nih.gov These strategies, by reducing the entropic penalty of binding, can lead to a significant increase in the affinity of the ligand for its target.
Analytical Methodologies for the Characterization and Quantification of 5 Ethylamino Uracil in Research
Chromatographic Separation Techniques
Chromatography is a cornerstone for the separation and analysis of 5-(Ethylamino)-uracil from related compounds and potential impurities. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis (CE) are the principal techniques employed.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a widely used technique for the analysis of pyrimidine (B1678525) derivatives like this compound due to its versatility and high resolution. nih.govnih.gov Reversed-phase HPLC, often employing a C18 stationary phase, is a common approach. nih.gov The separation mechanism in reversed-phase HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. A mobile phase, typically a mixture of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile, is used to elute the compounds. nih.govhelixchrom.com For instance, a mobile phase consisting of sodium acetate (B1210297) and methanol has been successfully used for the separation of ethylated pyrimidines. nih.gov The retention of compounds can be finely tuned by adjusting the composition of the mobile phase. helixchrom.com
Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also provide efficient separation with excellent peak shapes. helixchrom.com The purity of synthesized this compound and its derivatives is routinely confirmed using HPLC coupled with UV detection. acs.org
Table 1: Exemplary HPLC Methods for Uracil (B121893) and its Derivatives
| Stationary Phase | Mobile Phase | Detection | Analyte(s) | Reference |
| C18 Reversed-Phase | Sodium acetate and methanol | UV | 5-Ethylpyrimidines | nih.gov |
| Silica | Ethyl acetate partially saturated with water | Not specified | Uracil and 5-fluorouracil (B62378) | nih.gov |
| Primesep N HILIC | Acetonitrile/Water (90/10) | UV (250 nm) | Uracil and Uridine (B1682114) | sielc.com |
| Newcrom AH | Acetonitrile, Water, Ammonium formate | UV (260 nm) | Uracil, Thymine (B56734), Hypoxanthine, Guanine | sielc.com |
| Phenylalanine-based polymer-silica composite | Methanol | UV (254 nm) | Uracil, Toluene, Naphthalene | researchgate.net |
This table is for illustrative purposes and specific conditions may need to be optimized for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and specificity for the analysis of volatile and thermally stable compounds. However, due to the polar nature of uracil and its derivatives, derivatization is typically required to increase their volatility and improve chromatographic performance. A common derivatization technique is silylation, where active hydrogens on polar functional groups are replaced with a nonpolar moiety, such as a tert-butyldimethylsilyl (TBDMS) group. researchgate.net This is often achieved by reacting the analyte with reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
Following derivatization, the sample is introduced into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column. scholarsresearchlibrary.com The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, allowing for their identification and quantification. nih.govnih.gov GC-MS has been successfully used for the analysis of other modified uracils, such as 5-(hydroxymethyl)uracil in DNA. nih.govnih.gov While specific methods for this compound are not extensively detailed in the provided results, the general principles of GC-MS analysis of related compounds are applicable.
Table 2: General Parameters for GC-MS Analysis of Derivatized Analytes
| Parameter | Typical Condition | Reference |
| Derivatization Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | |
| Column Type | Fused-silica capillary column (e.g., DB-5MS) | researchgate.net |
| Carrier Gas | Helium | researchgate.net |
| Ionization Mode | Electron Impact (EI) | |
| Detection | Mass Spectrometry (MS) | nih.govnih.gov |
This table presents general conditions that would likely be adapted for the analysis of this compound.
Capillary Electrophoresis Applications
Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. sciex.com In its simplest form, capillary zone electrophoresis (CZE), separation is based on the charge-to-mass ratio of the analytes. sciex.com This technique is particularly well-suited for the analysis of charged and polar compounds, including nucleic acid components. nist.govgnoscience.com
While direct applications of CE for the analysis of this compound are not explicitly detailed in the search results, the technique has been used for the analysis of other uracil derivatives and in contexts where fluorescently labeled oligonucleotides containing modified bases are analyzed. neb.comcuni.cz The separation in CE is influenced by factors such as the pH and composition of the buffer, the applied voltage, and the properties of the capillary. sciex.com The high efficiency and low sample consumption of CE make it a potentially valuable tool for the analysis of this compound in research settings.
Spectroscopic Detection and Quantification Methods
Spectroscopic methods are indispensable for the detection and quantification of this compound, often used in conjunction with chromatographic separation techniques. UV-Vis spectrophotometry and fluorescence-based methods are the most relevant.
UV-Vis Spectrophotometry in Research Samples
UV-Vis spectrophotometry is a fundamental technique for the detection and quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Uracil and its derivatives, including this compound, possess a pyrimidine ring system that exhibits characteristic UV absorbance. sielc.comunchainedlabs.com The absorbance is directly proportional to the concentration of the analyte in solution, a relationship described by the Beer-Lambert law. unchainedlabs.com
For uracil, the absorption maxima are typically observed around 202 nm and 258 nm. sielc.com These wavelengths are often used for detection in HPLC analysis. sielc.com When developing an analytical method, it is crucial to select a wavelength where the analyte has significant absorbance and potential interferences have minimal absorbance. The purity of synthesized 5-(ar)alkylaminouracil derivatives has been confirmed by HPLC coupled with UV and electrospray ionization mass spectrometry (ESI-MS), indicating a purity of at least 95%. acs.org
Table 3: UV Absorption Maxima for Uracil
| Compound | Absorption Maxima (λmax) | Reference |
| Uracil | 202 nm, 258 nm | sielc.com |
The absorption maxima for this compound are expected to be similar to uracil but may be slightly shifted due to the ethylamino substituent.
Fluorescence-Based Detection Techniques
Fluorescence-based detection offers high sensitivity and selectivity for the analysis of specific molecules. While this compound itself may not be strongly fluorescent, it can be detected using fluorescent methods through derivatization or by its interaction with fluorescent probes.
One approach involves reacting the analyte with a fluorescent labeling reagent to produce a fluorescent derivative that can be easily detected. Another strategy is to utilize fluorescence quenching or enhancement. For example, a method for the detection of uracil involves its reaction with a specific compound to yield a fluorescent product. google.com Although this method is for uracil, similar principles could potentially be adapted for this compound.
In the context of nucleic acids, fluorescent dyes that specifically bind to them can be used to detect the presence of modified bases within a larger molecule. nih.gov Furthermore, fluorescence resonance energy transfer (FRET) probes have been synthesized for the detection of modified uracil residues in peptide nucleic acids (PNAs). nih.gov These advanced techniques highlight the potential for developing highly sensitive and specific fluorescence-based assays for this compound in various research applications.
Mass Spectrometry Applications for Identification and Purity Assessment
Mass spectrometry (MS) is an indispensable tool for the molecular weight determination and structural elucidation of this compound. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful method for assessing the purity of the compound in a sample.
In a typical LC-MS analysis, the sample containing this compound is first injected into a high-performance liquid chromatography (HPLC) system. The compound is separated from impurities on a reversed-phase column, such as a C18 column. The separated components then enter the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the molecule to be ionized intact, typically by protonation to form the [M+H]⁺ ion.
The mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, then separates the ions based on their mass-to-charge ratio (m/z). For this compound (molecular formula C₆H₉N₃O₂), the expected exact mass is approximately 155.07 g/mol . High-resolution mass spectrometry can confirm the elemental composition of the molecule with high accuracy.
For purity assessment, the LC-MS chromatogram is analyzed. The peak corresponding to this compound should be the major component, and the area of this peak relative to the total area of all peaks gives an estimation of the compound's purity. Studies on similar 6-(ar)alkylamino-substituted uracil derivatives have utilized HPLC coupled to ESI-MS to confirm purities of at least 95%. nih.govacs.org
Tandem mass spectrometry (MS/MS) can be used for further structural confirmation. The [M+H]⁺ ion of this compound is selected and fragmented, and the resulting fragment ions provide information about the molecule's structure. For instance, the loss of the ethyl group or parts of the uracil ring would produce characteristic fragment ions. A multiple reaction monitoring (MRM) strategy, often employed in quantitative studies, can also be used for highly selective identification by monitoring specific precursor-to-product ion transitions. nih.gov
Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Value/Description |
| Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temp. | 350 °C |
| Precursor Ion (m/z) | 156.1 [M+H]⁺ |
| Product Ions (m/z) | Hypothetical fragments (e.g., loss of C₂H₄, loss of NH₂CH₂CH₃) |
| Collision Energy | Optimized for specific transitions |
This table presents a hypothetical set of parameters based on common practices for analyzing similar small molecules.
Electrochemical Detection Methods
Electrochemical methods offer a sensitive and often cost-effective approach for the detection and quantification of electroactive compounds. Uracil and its derivatives can be electrochemically active, typically undergoing oxidation at a solid electrode. The ethylamino group at the 5-position of the uracil ring is expected to be oxidizable, making this compound a candidate for electrochemical analysis.
A common technique is voltammetry, where the current is measured as the potential applied to an electrode is varied. In a typical experiment, a three-electrode system is used, consisting of a working electrode (e.g., glassy carbon electrode, carbon paste electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
The analysis of this compound would involve placing a solution of the compound in an electrochemical cell with a suitable supporting electrolyte (e.g., a phosphate (B84403) buffer solution). As the potential is scanned to more positive values, an oxidation peak would appear at a potential characteristic of the ethylamino group's oxidation. The height of this peak is proportional to the concentration of this compound in the solution.
While specific studies on the electrochemical detection of this compound are not widely reported, methods for other uracil derivatives provide a framework. For example, electrochemical sensors have been developed for the anticancer drug 5-fluorouracil. nih.gov These sensors often utilize modified electrodes to enhance sensitivity and selectivity. A similar approach could be developed for this compound, potentially involving the modification of the electrode surface with nanomaterials or specific polymers to facilitate the electrochemical reaction.
Differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) are often used for quantitative analysis as they offer improved sensitivity and better resolution compared to cyclic voltammetry by minimizing the background charging current. A calibration curve would be constructed by measuring the peak current at different known concentrations of this compound.
Table 2: Potential Parameters for Voltammetric Determination of this compound
| Parameter | Potential Setting/Technique |
| Technique | Differential Pulse Voltammetry (DPV) |
| Working Electrode | Glassy Carbon Electrode (GCE) |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum Wire |
| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |
| Potential Range | e.g., +0.4 V to +1.2 V vs. Ag/AgCl |
| Pulse Amplitude | 50 mV |
| Pulse Width | 50 ms |
| Scan Rate | 20 mV/s |
This table outlines potential parameters for developing an electrochemical detection method for this compound based on methodologies for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and can be used for highly accurate quantification (quantitative NMR or qNMR). nih.govmdpi.com
For the quantification of this compound, a known amount of an internal standard is added to a precisely weighed sample of the compound. The mixture is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O), and the ¹H NMR spectrum is recorded. The signal intensity (integral) of a specific proton in the analyte is directly proportional to its molar concentration. By comparing the integral of a well-resolved proton signal from this compound to the integral of a known proton signal from the internal standard, the absolute quantity of this compound in the sample can be determined. univ-nantes.fr
For this compound, the protons of the ethyl group (the -CH₂- and -CH₃) and the C6-H proton on the uracil ring would give distinct signals in the ¹H NMR spectrum. The choice of which proton signal to use for quantification depends on its resolution and lack of overlap with other signals in the spectrum.
To ensure accurate quantification, specific experimental parameters must be carefully controlled. This includes ensuring a sufficiently long relaxation delay (d1) between scans to allow for full relaxation of all protons, which is crucial for the signal integrals to be truly proportional to the number of nuclei. mdpi.com
¹³C NMR spectroscopy can also be used for structural confirmation, providing information about the carbon skeleton of the molecule. slideshare.net Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Uracil C2 | - | ~151 |
| Uracil C4 | - | ~164 |
| Uracil C5 | - | ~110 |
| Uracil C6 | ~7.5 (s) | ~140 |
| Ethyl -CH₂- | ~3.1 (q) | ~38 |
| Ethyl -CH₃ | ~1.1 (t) | ~15 |
| Uracil N1-H | ~10.8 (br s) | - |
| Uracil N3-H | ~11.1 (br s) | - |
| Ethylamino N-H | ~6.5 (br s) | - |
Note: Predicted chemical shifts are approximate and can vary based on solvent and other experimental conditions. s = singlet, t = triplet, q = quartet, br s = broad singlet.
Emerging Research Directions and Non Clinical Applications of 5 Ethylamino Uracil
Development as Chemical Probes for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems, such as proteins and nucleic acids, without causing a therapeutic effect. rjeid.com The development of nucleobase analogues as chemical probes, particularly fluorescent probes, is a significant area of research. These probes can be incorporated into DNA or RNA and used to report on their structure, function, and interactions. rsc.org
The introduction of a substituent at the C5 position of uracil (B121893), an area not directly involved in Watson-Crick base pairing, makes it an ideal location for modification. rsc.org While research on 5-(Ethylamino)-uracil as a chemical probe is not yet widely published, studies on similar 5-substituted uracils demonstrate the principle. For example, extending the uracil chromophore at the C5 position with aromatic rings via linkers can create effective fluorescent probes. rsc.org One such probe, 5-((4-Methoxy-phenyl)-trans-vinyl)-2′-deoxy-uridine, was found to have a quantum yield 3000 times larger than natural uridine (B1682114) and a significantly red-shifted emission, making it a promising tool for detecting genetic material. rsc.org
Similarly, 5-ethynyl-uridine can be incorporated into nascent RNA and detected with high sensitivity using click chemistry, allowing for the visualization and quantification of transcriptional activity. lumiprobe.com The ethylamino group of this compound, with its lone pair of electrons and potential for further chemical modification, could be functionalized to attach fluorophores, cross-linkers, or affinity tags, making it a candidate for development into a chemical probe for studying nucleic acid-protein interactions or for use in diagnostic assays. olemiss.edu The core requirements for a useful chemical probe, including high affinity and selectivity for its target, would need to be established through dedicated research.
Applications in Materials Science
The unique properties of nucleobases, particularly their ability to form specific hydrogen bonds, have made them attractive building blocks for the development of novel materials.
Incorporation into Polymeric Structures
Nucleobase-containing polymers are a class of functional materials that can exhibit properties like molecular recognition. mdpi.com Uracil and its derivatives can be incorporated into polymer backbones or as pendant groups to create materials with ordered structures. mdpi.comnih.gov The synthesis of polymers containing 5-substituted uracil moieties has been explored, often starting from a versatile precursor like 5-bromouracil (B15302), which can be converted to this compound. nih.govmdpi.com
The incorporation of uracil can act as a nucleating agent, influencing the crystallization kinetics and morphology of biodegradable polymers like poly[(3-hydroxybutyrate)-co-(3-hydroxyhexanoate)] (PHBHHx). Research has shown that uracil can be a more effective nucleating agent for these copolymers than conventional agents like boron nitride.
Table 1: Effect of Uracil as a Nucleating Agent on Polymer Crystallization
| Polymer Sample | Nucleating Agent (1 wt.-%) | Crystallization Half-Time (t1/2) at 80°C (min) |
|---|---|---|
| PHBHHx (10 mol-% HHx) | None (Neat) | 25.1 |
| PHBHHx (10 mol-% HHx) | Uracil | 1.0 |
This table is based on data for uracil as a nucleating agent and illustrates the principle that could be explored with derivatives like this compound. researchgate.net
The presence of the ethylamino group in this compound could further modify the properties of such polymers, potentially altering solubility, thermal stability, or the specificity of intermolecular interactions.
Supramolecular Assembly Applications
Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions, such as hydrogen bonding. thno.org The hydrogen bonding capabilities of nucleobases are central to the structure of DNA and can be harnessed to build novel nanomaterials. thno.orgnih.gov
This compound has multiple sites for hydrogen bonding:
Donors: The hydrogen atoms on N1, N3, and the ethylamino group.
Acceptors: The two carbonyl oxygen atoms at C2 and C4, and the nitrogen of the ethylamino group.
This rich functionality allows for the formation of complex, self-assembled structures. While specific research into the supramolecular assembly of this compound is limited, studies on other functionalized nucleobases have produced a wide array of structures, including nanotubes and complex fibers. nih.govresearchgate.net The synthesis of lipophilic uracil derivatives functionalized at the N1 and C5 positions provides a toolbox of building blocks for creating these self-assembled systems. researchgate.net The ethylamino group could play a crucial role in directing the assembly process, offering an additional site for interaction and functionalization compared to unsubstituted uracil.
Role in Biosensor Development (In Vitro Diagnostic Components)
Electrochemical biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to detect biological molecules. mdpi.comtubitak.gov.tr They are valued for their potential for rapid, sensitive, and low-cost diagnostics. nih.gov Modified nucleobases and nucleic acids are frequently used as the recognition element in these sensors. nih.gov
There is significant potential for using this compound as a component in in vitro diagnostics. For instance, molecularly imprinted polymers (MIPs) have been used to create sensors capable of detecting uracil and 5-fluorouracil (B62378) with high sensitivity. myu-group.co.jp This technique could be adapted for the selective recognition of this compound.
Furthermore, uracil-modified DNA has been used to construct nanostructures, such as DNA nanotubes, for targeted drug release triggered by specific enzymes. nih.gov This demonstrates that uracil derivatives can be incorporated into functional DNA-based devices. An electrochemical biosensor could be designed where an oligonucleotide probe containing this compound is immobilized on an electrode. nih.gov The binding of a target analyte (e.g., a specific protein or complementary nucleic acid sequence) to this probe could then be detected as a change in the electrochemical signal (e.g., current or impedance). mdpi.com The ethylamino group could serve as a unique identifier or an attachment point for redox-active molecules to enhance the signal.
Table 2: Examples of Electrochemical Biosensors Using Modified Nucleobases
| Sensor Type | Analyte | Recognition Element | Detection Principle | Limit of Detection (LOD) |
|---|---|---|---|---|
| MIP-based Voltammetric Sensor | Uracil | Molecularly Imprinted Polymer | Cathodic Stripping Voltammetry | 0.34 ng/mL |
| DNA Biosensor | Drug-DNA Interaction | Immobilized DNA | Differential Pulse Voltammetry | Varies (drug-dependent) |
| RPA-based Biosensor | SARS-CoV-2 RNA | Thiol-modified primers | Differential Pulse Voltammetry | 0.972 fg/µL |
This table showcases the application of related technologies that could be adapted for this compound. tubitak.gov.trnih.govmyu-group.co.jp
Theoretical Contributions to Uracil and Pyrimidine (B1678525) Chemistry
Computational chemistry, particularly methods like Density Functional Theory (DFT), provides powerful tools for understanding the intrinsic properties of molecules like this compound. jh.edujocpr.com These theoretical studies can predict molecular structure, electronic properties, and reactivity, offering insights that guide experimental work.
Studies on 5-substituted uracils have shown how different functional groups at the C5 position influence the molecule's properties. For example, the electrophilic properties and the reactivity of their anions can be modeled to predict their potential as DNA radiosensitizers. jh.edu A key factor is the electron-withdrawing or electron-donating nature of the substituent. The ethylamino group is an electron-donating group, which would be predicted to increase the electron density of the pyrimidine ring compared to unsubstituted uracil.
Theoretical calculations can provide valuable data on:
Molecular Geometry: Bond lengths and angles.
Electronic Properties: Dipole moment, electron affinity, and the distribution of electron density (e.g., Natural Bond Orbital analysis). jocpr.com
Spectroscopic Properties: Predicting vibrational frequencies (IR spectra) and electronic transitions (UV-Vis spectra). rsc.org
Reaction Energetics: Calculating the energy profiles for reactions, such as dissociation upon capturing an electron. jh.edu
By applying these computational methods to this compound, researchers can contribute to a deeper understanding of how C5-alkylation and amination affect the fundamental chemistry of the uracil ring, which is crucial for designing new analogues with specific properties.
Future Perspectives in Nucleobase Analogue Research
The study of nucleobase analogues like this compound is moving into new and exciting territories beyond its initial consideration as a potential therapeutic agent. The future of this research is likely to be highly interdisciplinary.
Key future directions include:
Rational Design of Probes and Materials: Combining theoretical predictions with synthetic chemistry will enable the rational design of 5-alkylaminouracil derivatives for specific applications. rjeid.com This includes creating chemical probes with tailored spectroscopic properties or polymers with programmed self-assembly behaviors.
Advanced Biosensing Platforms: The development of highly sensitive and selective biosensors for point-of-care diagnostics is a major goal. nih.gov this compound and its derivatives could be key components in novel electrochemical or optical sensors, potentially for detecting disease biomarkers or pathogens.
Exploring the "RNA Epigenetics" Landscape: The discovery of modified bases in native RNA has opened the field of epitranscriptomics. Synthetic probes containing modifications like 5-hydroxymethyluridine (B1210401) (which can be derived from uracil analogues) are crucial for identifying the proteins that "read" and "write" these marks. nih.gov Analogues of this compound could be used to probe these biological pathways.
Integration into Synthetic Biology: As synthetic biology advances, the need for an expanded genetic alphabet and components with novel functions grows. Modified nucleobases could be incorporated into synthetic genetic circuits or used to build dynamic, responsive biomaterials. mdpi.comnih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-(Ethylamino)-uracil derivatives, and how can their purity be validated?
- Methodology : Derivatives can be synthesized via nucleophilic substitution or coupling reactions. For example, hydrogermylation of 5-ethynyluracil nucleosides using GeH₄ in THF at controlled temperatures (e.g., -78°C to 0°C) yields stereoisomeric products . Purity validation requires ¹H/¹³C NMR to confirm structural integrity and HRMS for molecular weight verification. Chromatography (HPLC or TLC) with UV detection is recommended for assessing purity, referencing retention times against standards .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Guidelines : Classified under GHS07, it causes skin/eye irritation (Category 2) and mild organ toxicity. Use PPE (gloves, goggles), work in a fume hood, and store in inert atmospheres. Emergency protocols include immediate rinsing for exposure and consulting SDS for first-aid measures .
Q. How can researchers optimize reaction conditions to improve yields of this compound analogs?
- Approach : Systematic variation of solvents (e.g., THF vs. DMF), catalysts (e.g., NaOMe), and temperature gradients (e.g., -78°C vs. room temperature) can identify optimal conditions. For instance, THF at -78°C minimizes side reactions in hydrogermylation, achieving ~60% yield for Z-isomers . Use DOE (Design of Experiments) to analyze interactions between variables .
Advanced Research Questions
Q. What mechanistic insights explain the stereoselectivity in this compound hydrogermylation reactions?
- Analysis : Stereoselectivity arises from radical intermediates stabilized by germyl groups. For example, β-triphenylgermylvinyl radicals favor Z-configuration due to steric hindrance from bulky substituents, as shown in ¹H NMR coupling constants (J = 10–12 Hz for Z-isomers vs. J = 15–17 Hz for E-isomers) . Computational studies (DFT) can model transition states to predict selectivity .
Q. How do structural modifications (e.g., aryl vs. alkyl substituents) impact the bioactivity of this compound compounds?
- Evaluation : Compare IC₅₀ values in cytotoxicity assays. For instance, aryl-substituted analogs may exhibit enhanced antiviral activity due to π-stacking with viral enzymes, while alkyl derivatives show better membrane permeability. Use QSAR models to correlate substituent electronegativity with bioactivity .
Q. What strategies resolve contradictions in reported reaction yields for this compound synthesis?
- Resolution : Replicate experiments with strict control of moisture/oxygen levels, as GeH₄ is moisture-sensitive. Cross-validate yields via independent methods (e.g., gravimetric analysis vs. NMR integration). Review raw data from primary sources (e.g., NMR spectra in ) to identify potential artifacts .
Data Presentation and Analysis
Table 1 : Representative Yields and Characterization Data for this compound Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
